molecular formula C7H10F3NO3 B13494512 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 70681-22-0

2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid

Cat. No.: B13494512
CAS No.: 70681-22-0
M. Wt: 213.15 g/mol
InChI Key: NQTWROONGPTVIQ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is a trifluoroacetyl (TFA)-protected amino acid derivative with a pentanoic acid backbone. The trifluoroacetyl group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while modulating physicochemical properties such as lipophilicity and metabolic resistance. This compound is structurally characterized by a five-carbon chain (pentanoic acid) with an amino group at the second carbon, substituted by the TFA group. Its molecular formula is C₇H₁₀F₃NO₃, and molecular weight is 213.15 g/mol .

Properties

CAS No.

70681-22-0

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H10F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)

InChI Key

NQTWROONGPTVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of a pentanoic acid derivative with trifluoroacetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate trifluoroacetylated amine, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form stable complexes with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The TFA-protected amino acid family includes structural analogs and positional isomers differing in substitution patterns, chain length, and functional groups. Below is a detailed comparison with key compounds:

Structural Analogs and Positional Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Relevance References
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid C₇H₁₀F₃NO₃ 213.15 Amino group at C2, TFA-protected TFA protection via ethyl trifluoroacetate Peptide synthesis, intermediates
4-Methyl-2-[(2,2,2-TFA)amino]pentanoic acid C₈H₁₂F₃NO₃ 227.18 Methyl branch at C4, TFA-protected amino Similar TFA protection methods Biochemical studies, chiral building blocks
5-[(2,2,2-TFA)amino]pentanoic acid C₇H₁₀F₃NO₃ 213.15 Amino group at C5 (positional isomer) Not explicitly detailed Intermediate in drug design
(2S,3S)-3-Methyl-2-(TFA)aminopentanoic acid C₈H₁₂F₃NO₃ 227.18 Stereospecific methyl at C3, TFA-protected Dynamic kinetic resolution Chiral synthesis, peptidomimetics
Ethyl 2-(TFA)acetylpentanoate C₉H₁₃F₃O₄ 242.20 Esterified carboxyl group (ethyl ester) Esterification of TFA-amino acid Prodrug formulations

Key Differences and Functional Implications

Positional Isomerism: The placement of the TFA-amino group (C2 vs. C5) significantly impacts molecular interactions. For example, 5-[(2,2,2-TFA)amino]pentanoic acid may exhibit altered solubility or receptor binding compared to the C2-substituted analog due to spatial differences.

Stereospecific variants like (2S,3S)-3-Methyl-2-(TFA)aminopentanoic acid are critical for chiral peptide synthesis, where spatial arrangement dictates biological activity.

Functional Group Modifications: Esterification of the carboxyl group (e.g., Ethyl 2-(TFA)acetylpentanoate ) converts the acid into a lipophilic ester, improving membrane permeability for prodrug applications.

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